molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

Katalognummer: B2370356
CAS-Nummer: 2158541-78-5
Molekulargewicht: 370.287
InChI-Schlüssel: HVZTWDMTZOKDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group . The final step involves the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is particularly effective in treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's relevance in cancer therapy .
  • Organic Synthesis :
    • The compound is utilized extensively in organic synthesis due to its ability to undergo various chemical transformations. It is involved in creating complex molecular structures that can lead to new therapeutic agents.
  • Precursor for Illicit Substances :
    • Notably, this compound has been identified as a precursor in the synthesis of illicit fentanyl derivatives, highlighting its dual-use nature in both legitimate pharmaceutical development and illegal drug manufacture.

Case Study 1: Niraparib Synthesis

In research focused on the synthesis of Niraparib, this compound was synthesized through multi-step reactions involving various reagents and conditions. The successful incorporation of this intermediate into the final drug product demonstrated its critical role in developing effective cancer therapies.

Case Study 2: Structural Activity Relationship Studies

Studies examining the structural activity relationships of piperidine derivatives have shown that modifications to the bromophenyl and hydroxymethyl groups can significantly influence biological activity. This research has implications for optimizing drug efficacy and reducing side effects, making this compound a focus for further investigation in medicinal chemistry.

Wirkmechanismus

The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.

Biologische Aktivität

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. This article explores the biological activities associated with this compound, focusing on its biochemical interactions, cellular effects, and therapeutic implications.

  • Molecular Formula : C16H22BrNO2
  • Molecular Weight : 340.26 g/mol
  • CAS Number : 1476776-55-2

The compound primarily functions as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can induce synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. This mechanism is particularly relevant in the treatment of certain breast and ovarian cancers.

Biochemical Interactions

This compound interacts with various biomolecules, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit PARP activity, leading to the accumulation of DNA damage in cells that rely on this repair pathway.
  • Cell Signaling Pathways : It affects signaling pathways related to cell survival and apoptosis, thereby promoting cell death in cancerous cells.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown effectiveness against:

  • BRCA1/2 Mutant Tumors : These tumors are particularly sensitive to PARP inhibition.
  • T-Lymphoblastic Cell Lines : The compound has been evaluated for its selectivity and efficacy against specific T-cell malignancies.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • In Vitro Efficacy :
    • A study reported IC50 values as low as 19 nM against human purine nucleoside phosphorylase (PNP), indicating potent inhibitory activity .
    • Another investigation found significant cytotoxicity against BRCA-deficient cancer cells, supporting its therapeutic potential in targeted cancer therapies .
  • Selectivity Profiles :
    • The compound exhibited high selectivity for cancerous cells compared to normal cells, minimizing off-target effects and enhancing its therapeutic index .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameMolecular WeightMechanism of ActionNotable Activity
Niraparib434.4 g/molPARP InhibitionEffective in BRCA-mutant tumors
Olaparib434.4 g/molPARP InhibitionApproved for ovarian cancer
Talazoparib433.4 g/molPARP InhibitionHigh potency against BRCA tumors

Eigenschaften

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.